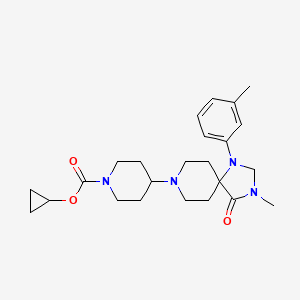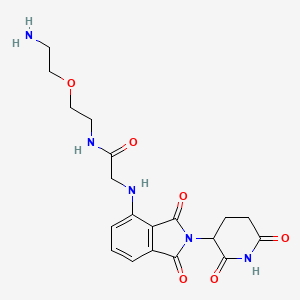
2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a pyridazinyl ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: This compound has a similar structure but lacks the pyridazinone ring.
2-(3-Chlorophenoxy)propionic acid: This compound has a similar propanoic acid group but a different aromatic ring structure.
Uniqueness
2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid is unique due to the presence of the pyridazinone ring, which can provide additional binding interactions and enhance its biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
853318-13-5 |
|---|---|
Fórmula molecular |
C13H11ClN2O3 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(13(18)19)16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,18,19) |
Clave InChI |
SABVZAXAJUTPOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
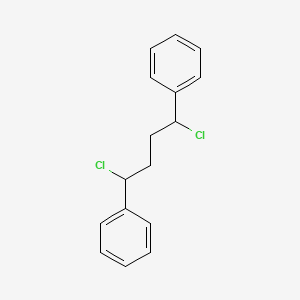

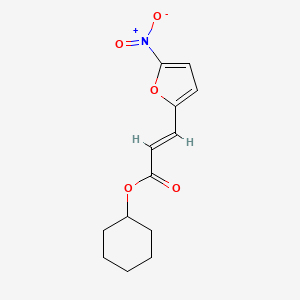
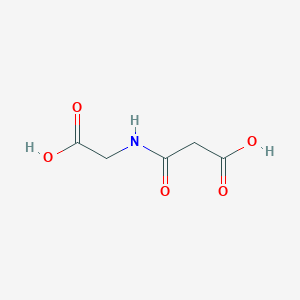
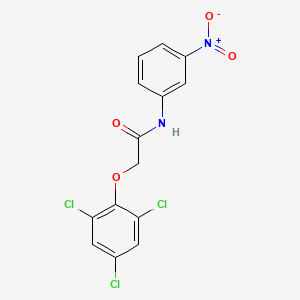
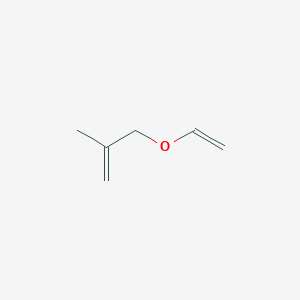
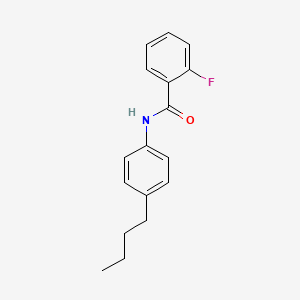

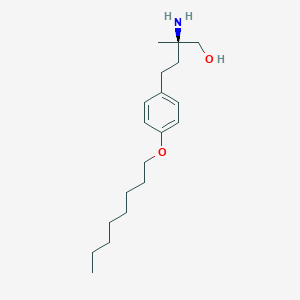
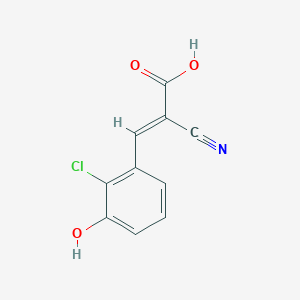
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)
